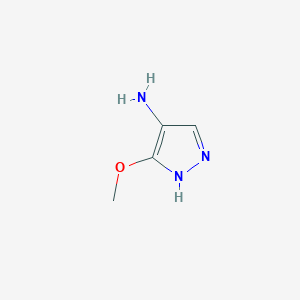

5-甲氧基-1H-吡唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-methoxy-1H-pyrazol-4-amine” is a compound that belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups . They find a wide range of applications in the pharmaceutical and agrochemical industries .

Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in various studies . For instance, an efficient one-pot two-step synthesis of a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported by a solvent-free condensation/reduction reaction sequence .Molecular Structure Analysis

Structural, spectral, and theoretical investigations of similar compounds have been conducted . For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was studied using various analyses such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), and single-crystal X-ray diffraction technique .Chemical Reactions Analysis

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles by anomeric based oxidative aromatization over [CSPy]ZnCl3 as a new catalyst has been reported . This methodology is distinguished by its operational easiness, short reaction time, and the reduction of solvent use and energy .Physical and Chemical Properties Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .科学研究应用

合成和药理活性

吡唑并[1, 5-a]嘧啶类似物的区域选择性合成证明了具有抗炎和抗癌活性的新型衍生物的生产。这种环境友好的合成路线利用了在水性介质中由 KHSO4 辅助的超声波辐射,突出了吡唑并嘧啶合成中高产率和操作简单的重大进展。合成的化合物显示出优异的抗炎和抗癌活性,对药学和药理学研究做出了重大贡献 (Kaping 等人,2016)。

抗菌应用

关于 1-(4-甲氧基苄基)-3-环丙基-1H-吡唑-5-胺衍生物合成的研究探索了它们作为抗菌剂的潜力。新颖的取代的吡唑-5-胺苯甲酰胺被合成并评估了它们的抗菌和抗真菌活性,揭示了针对一系列病原体的有效抗菌活性。这项研究为这些化合物的构效关系 (SAR) 提供了有价值的见解,为开发新的治疗剂做出了贡献 (Raju 等人,2010)。

防腐性能

研究了双吡唑型有机化合物对酸性介质中纯铁腐蚀的抑制作用,表明这些化合物可作为有效的缓蚀剂。该研究详细阐述了这些化合物在铁表面的抑制机理和吸附行为,为材料科学和工程领域的应用提供了有价值的见解 (Chetouani 等人,2005)。

催化应用

报道了使用 N,N'-二氧化物钆(III)配合物作为催化剂对 4-取代吡唑酮进行不对称 α-胺化的研究,标志着此类研究的首次调查。这一新颖的转化产生了 4-氨基-5-吡唑酮衍生物,具有高产率和优异的对映选择性,扩展了不对称合成和催化的工具箱 (Yang 等人,2011)。

药物发现和开发

对 8-(4-甲氧苯基)吡唑并[1,5-a]-1,3,5-三嗪的研究鉴定了选择性和中枢活性促皮质激素释放因子受体-1 (CRF1) 拮抗剂。这些化合物被探索为潜在的抗焦虑或抗抑郁药物,其中一种类似物进入临床试验,强调了吡唑酮衍生物在药物发现和开发中的重要性 (Gilligan 等人,2009)。

作用机制

Target of Action

Pyrazoline derivatives, which include 5-methoxy-1h-pyrazol-4-amine, are known to be pharmacologically active scaffolds . They are present in several marketed molecules with a wide range of uses, establishing their importance in pharmaceutical and agricultural sectors .

Mode of Action

Pyrazoline derivatives have been found to interact with various targets, leading to a broad spectrum of biological activities .

Biochemical Pathways

Pyrazoline derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum utility .

Result of Action

Pyrazoline derivatives are known for their diverse pharmacological effects .

安全和危害

According to the safety data sheet of a similar compound, 5-Amino-3-(4-methylphenyl)pyrazole, it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves/protective clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .

未来方向

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

生化分析

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the specific substituents on the pyrazole ring .

Cellular Effects

Some pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

A compound can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

A compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

5-methoxy-1H-pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-8-4-3(5)2-6-7-4/h2H,5H2,1H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUFGHHLKZDDMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NN1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

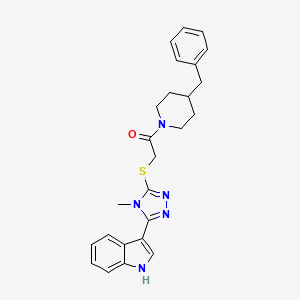

![2-Chloro-N-[4-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)phenyl]acetamide](/img/structure/B2925794.png)

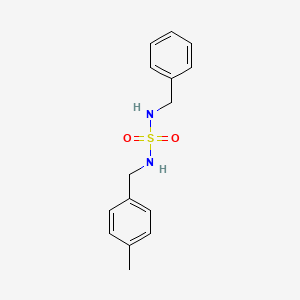

![4-[Dimethoxy(phenyl)methyl]benzaldehyde](/img/structure/B2925796.png)

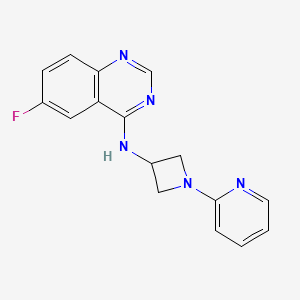

![[2,2-Dichloro-3-[(2,4-dichlorobenzoyl)oxymethyl]cyclopropyl]methyl 2,4-dichlorobenzoate](/img/structure/B2925797.png)

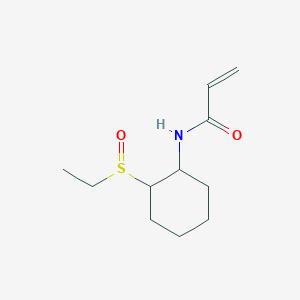

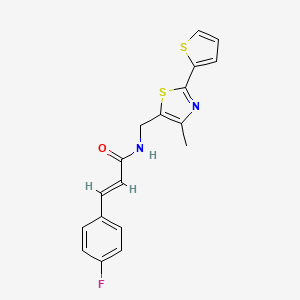

![2-[cyano(4-fluorophenyl)amino]-N-ethylacetamide](/img/structure/B2925801.png)

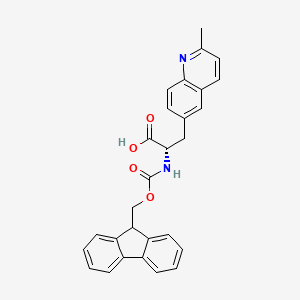

![5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2925803.png)